molecular formula C12H24N2O2 B1382002 tert-Butyl 4-amino-4-methylazepane-1-carboxylate CAS No. 1541842-26-5

tert-Butyl 4-amino-4-methylazepane-1-carboxylate

Cat. No.: B1382002
CAS No.: 1541842-26-5
M. Wt: 228.33 g/mol
InChI Key: PSAWVQOJMPWLAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-amino-4-methylazepane-1-carboxylate: is a versatile small molecule scaffold used primarily in research and development. It has the chemical formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol . This compound is often utilized in pharmaceutical testing and as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-4-methylazepane-1-carboxylate typically involves the protection of amines using carbamate groups. One common method is the use of tert-butyl chloroformate (Boc₂O) to protect the amine group . The reaction conditions usually involve mild bases such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar protecting group strategies. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures .

Mechanism of Action

The mechanism of action for tert-Butyl 4-amino-4-methylazepane-1-carboxylate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various synthetic steps and can be removed under acidic conditions to reveal the free amine . This allows for selective reactions and the construction of complex molecules .

Properties

IUPAC Name

tert-butyl 4-amino-4-methylazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-5-6-12(4,13)7-9-14/h5-9,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAWVQOJMPWLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(CC1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-amino-4-methylazepane-1-carboxylate
Reactant of Route 2
tert-Butyl 4-amino-4-methylazepane-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-amino-4-methylazepane-1-carboxylate
Reactant of Route 4
tert-Butyl 4-amino-4-methylazepane-1-carboxylate
Reactant of Route 5
tert-Butyl 4-amino-4-methylazepane-1-carboxylate
Reactant of Route 6
tert-Butyl 4-amino-4-methylazepane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.